molecular formula C16H19BrF3NO2 B13906232 tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13906232
M. Wt: 394.23 g/mol
InChI Key: JWSNOQIOZVRRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a bromomethyl group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to start with the dihydroisoquinoline core, which can be functionalized through a series of reactions including bromination and trifluoromethylation. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Radical initiators may be used for trifluoromethylation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can participate in various non-covalent interactions. These interactions can modulate the activity of biological targets or alter the properties of materials .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H19BrF3NO2

Molecular Weight

394.23 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21-7-6-12-11(9-21)5-4-10(8-17)13(12)16(18,19)20/h4-5H,6-9H2,1-3H3

InChI Key

JWSNOQIOZVRRGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2C(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.